Propan-2-yl 2-amino-2-methylpropanoate
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Overview
Description
Propan-2-yl 2-amino-2-methylpropanoate is an organic compound with the molecular formula C7H15NO2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-amino-2-methylpropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-amino-2-methylpropanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-amino-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Propan-2-yl 2-amino-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-amino-2-methylpropanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved in its metabolism include ester hydrolysis and amine oxidation, which are catalyzed by specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Alanine, 2-methyl-, 1-methylethyl ester: This compound shares a similar ester structure but differs in the substitution pattern on the amino group.
2-Amino-2-methylpropanoic acid: The parent acid of Propan-2-yl 2-amino-2-methylpropanoate, lacking the ester group.
Uniqueness
This compound is unique due to its specific ester and amino group configuration, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
propan-2-yl 2-amino-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)10-6(9)7(3,4)8/h5H,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXRKAOQBXZNRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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